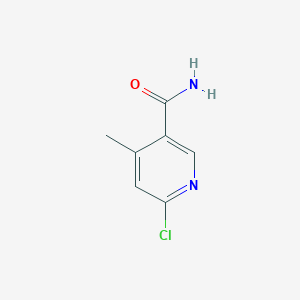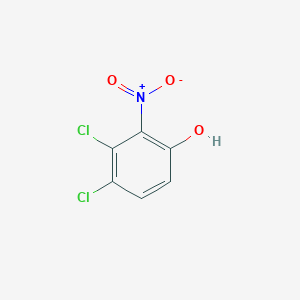
3,4-Dichloro-2-nitrophenol
概要
説明
3,4-Dichloro-2-nitrophenol is an aromatic compound characterized by the presence of two chlorine atoms and a nitro group attached to a phenol ring
作用機序
Target of Action
3,4-Dichloro-2-nitrophenol (3,4-DCNP) is a type of chlorinated nitrophenol (CNP) pollutant . The primary targets of 3,4-DCNP are certain enzymes in bacteria that can metabolize this compound . These enzymes, such as FAD-dependent monooxygenase and BT 1,2-dioxygenase, play a crucial role in the degradation of 3,4-DCNP .
Mode of Action
The interaction of 3,4-DCNP with its targets involves enzymatic reactions. For instance, FAD-dependent monooxygenase (HnpAB) catalyzes the conversion of 3,4-DCNP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . This reaction is part of the degradation pathway of 3,4-DCNP in certain bacteria .
Biochemical Pathways
The degradation of 3,4-DCNP occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative bacteria . The BT pathway involves the conversion of 3,4-DCNP to BT via chloro-1,4-benzoquinone, catalyzed by HnpAB . BT is then cleaved by BT 1,2-dioxygenase (HnpC) to form maleylacetate .
Result of Action
The result of 3,4-DCNP’s action is its degradation, which reduces its environmental impact . On a molecular level, this involves the transformation of 3,4-DCNP into less harmful compounds via enzymatic reactions . On a cellular level, this allows bacteria to use 3,4-DCNP as a source of carbon and energy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-DCNP. For instance, the presence of bacteria capable of degrading 3,4-DCNP is crucial for its breakdown . Additionally, the physical and chemical properties of the environment, such as pH and temperature, could affect the activity of the enzymes involved in 3,4-DCNP degradation .
生化学分析
Biochemical Properties
3,4-Dichloro-2-nitrophenol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to be involved in bacterial degradation pathways, where it interacts with enzymes such as CprA3 and CprA5 . These enzymes catalyze the dechlorination of highly chlorinated phenols, including this compound .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to alter IL-2 secretion and nuclear factor of activated T cells (NFAT) activity in human Jurkat T cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been found to disrupt the thyroid hormone synthesis and transport pathways .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been found to cause developmental toxicity and thyroid hormone-disrupting effects in Chinese rare minnow (Gobiocypris rarus) when exposed to 2, 20, and 200μg/L of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to be involved in the bacterial degradation of chlorophenols .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
Given its chemical properties, it is likely to be found in areas of the cell where it can interact with its target biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dichloro-2-nitrophenol can be synthesized through the nitration of 3,4-dichlorophenol. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The process is exothermic, and the temperature must be carefully controlled to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production .
化学反応の分析
Types of Reactions
3,4-Dichloro-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Reduction: The major product is 3,4-dichloro-2-aminophenol.
Substitution: Depending on the nucleophile, products like 3-chloro-4-nitro-2-hydroxyphenol can be formed.
科学的研究の応用
3,4-Dichloro-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the effects of nitro and chloro substituents on biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-1-nitrobenzene
- 4-Chloro-2-nitrophenol
- 2,4-Dinitrophenol
Uniqueness
Compared to similar compounds, it offers distinct properties that make it suitable for specific industrial and research applications .
特性
IUPAC Name |
3,4-dichloro-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQJTBIZHUSQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



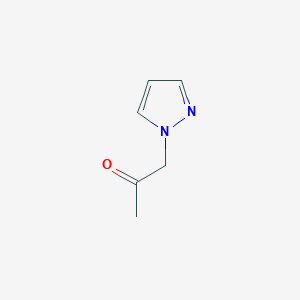
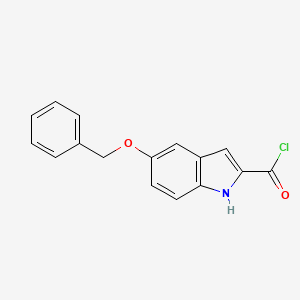
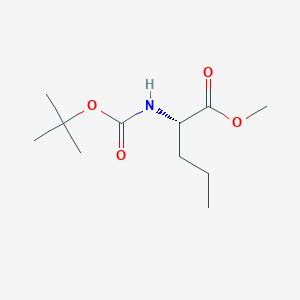
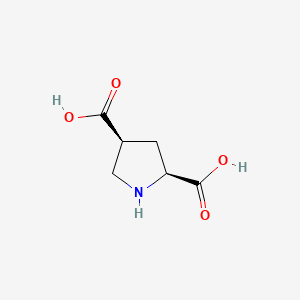



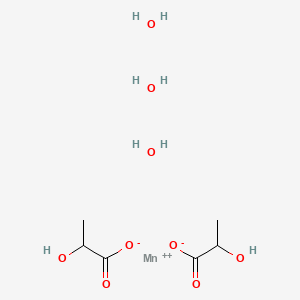
![[4-(methylsulfanyl)phenyl]thiourea](/img/structure/B3148588.png)

